N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine
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Overview
Description
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine, commonly known as DMDHEU, is a versatile and widely used crosslinking agent in the textile industry. DMDHEU is a colorless to pale yellow liquid that is soluble in water and organic solvents. It is a highly reactive compound that can crosslink cellulose fibers, resulting in improved wrinkle resistance, dimensional stability, and durability of fabrics.
Scientific Research Applications
DMDHEU has been extensively studied for its crosslinking properties in the textile industry. However, recent research has shown that DMDHEU has potential applications in other fields as well. For example, DMDHEU has been studied as a crosslinking agent for chitosan-based hydrogels, which have potential applications in drug delivery and tissue engineering. DMDHEU has also been studied as a crosslinking agent for collagen-based scaffolds, which have potential applications in wound healing and tissue regeneration.
Mechanism Of Action
DMDHEU crosslinks cellulose fibers by forming covalent bonds between the cellulose chains. The reaction takes place between the hydroxyl groups on the cellulose chains and the aldehyde groups on the DMDHEU molecule. The resulting crosslinked cellulose fibers have improved mechanical properties, such as increased tensile strength and stiffness.
Biochemical And Physiological Effects
DMDHEU is a highly reactive compound that can cause skin irritation and sensitization. It is also a potential carcinogen and mutagen. Therefore, it is important to handle DMDHEU with care and follow proper safety protocols. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to study the biochemical and physiological effects of DMDHEU in different applications.
Advantages And Limitations For Lab Experiments
DMDHEU is a versatile crosslinking agent that can be used in a wide range of applications. It is easy to handle and has a long shelf life. However, DMDHEU is a highly reactive compound that requires careful handling and storage. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to optimize the DMDHEU concentration and reaction conditions for each application.
Future Directions
There are several future directions for the research on DMDHEU. First, there is a need to study the long-term effects of DMDHEU crosslinking on the mechanical properties and durability of textiles. Second, there is a need to optimize the DMDHEU crosslinking conditions for different types of biomolecules, such as proteins and nucleic acids. Third, there is a need to study the biocompatibility and biodegradability of DMDHEU crosslinked biomaterials for different applications, such as drug delivery and tissue engineering. Fourth, there is a need to develop new crosslinking agents that are less toxic and more efficient than DMDHEU.
Synthesis Methods
DMDHEU is synthesized by the reaction of hexamethylenediamine with formaldehyde and dimethylaminobenzaldehyde. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is purified by distillation and recrystallization to obtain a high-purity DMDHEU.
properties
CAS RN |
15257-30-4 |
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Product Name |
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine |
Molecular Formula |
C24H34N4 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
4-[6-[[4-(dimethylamino)phenyl]methylideneamino]hexyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H34N4/c1-27(2)23-13-9-21(10-14-23)19-25-17-7-5-6-8-18-26-20-22-11-15-24(16-12-22)28(3)4/h9-16,19-20H,5-8,17-18H2,1-4H3 |
InChI Key |
TZTVWMFSHHFTPL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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